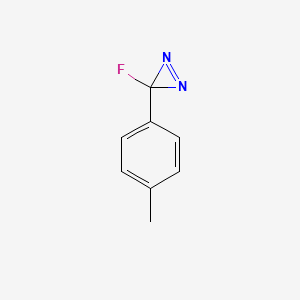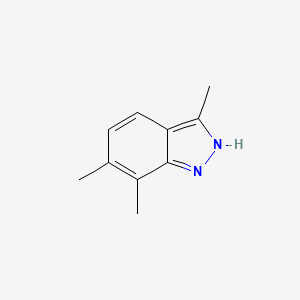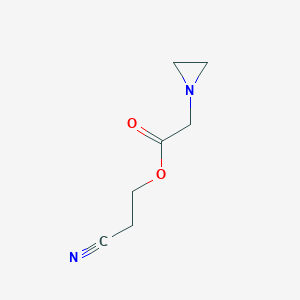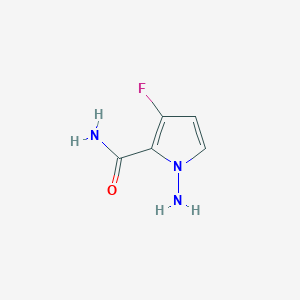
3-Fluoro-3-(4-methylphenyl)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a fluorine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylamine with a fluorinating agent followed by the formation of the diazirine ring. One common method involves the use of trifluoromethylphenyl ketone as a starting material, which undergoes a series of reactions including fluorination, amination, and cyclization to form the desired diazirine compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the diazirine ring.
Industrial Production Methods
Industrial production of 3-fluoro-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might involve continuous flow reactors and automated systems to handle the reactive intermediates and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-3-(p-tolyl)-3H-diazirine can undergo various types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring can break, forming a reactive carbene intermediate.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The carbene intermediate formed during photolysis can add to double bonds or other reactive sites in molecules.
Common Reagents and Conditions
Photolysis: Ultraviolet light is used to induce the formation of the carbene intermediate.
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used to substitute the fluorine atom.
Addition Reactions: The carbene intermediate can react with alkenes or alkynes to form addition products.
Major Products Formed
Photolysis: The major product is the carbene intermediate, which can further react to form various adducts depending on the available reactants.
Substitution Reactions: The major products are the substituted derivatives of the original diazirine compound.
Addition Reactions: The major products are the addition adducts formed by the reaction of the carbene intermediate with alkenes or alkynes.
Applications De Recherche Scientifique
3-fluoro-3-(p-tolyl)-3H-diazirine has several scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon exposure to ultraviolet light.
Chemical Biology: Employed in the study of biological pathways and mechanisms by labeling specific biomolecules.
Medicinal Chemistry: Utilized in the development of new drugs by identifying binding sites and interactions with target proteins.
Material Science: Applied in the synthesis of novel materials with specific properties by incorporating the diazirine moiety.
Mécanisme D'action
The primary mechanism of action of 3-fluoro-3-(p-tolyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can then insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets and pathways involved depend on the specific application, such as protein labeling or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(p-tolyl)-3H-diazirine: Lacks the fluorine atom, which may affect its reactivity and specificity in certain applications.
3-fluoro-3-phenyl-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group, which can influence its chemical properties and applications.
3-fluoro-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group, which can affect its reactivity and binding properties.
Uniqueness
3-fluoro-3-(p-tolyl)-3H-diazirine is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom can enhance the compound’s reactivity and stability, while the p-tolyl group can provide specific interactions with target molecules. This combination makes it particularly useful in applications requiring high specificity and reactivity, such as photoaffinity labeling and medicinal chemistry.
Propriétés
Numéro CAS |
95911-66-3 |
|---|---|
Formule moléculaire |
C8H7FN2 |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
3-fluoro-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C8H7FN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 |
Clé InChI |
GPVHMEKGKCWVMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(N=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)



![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)

